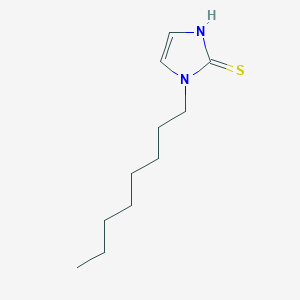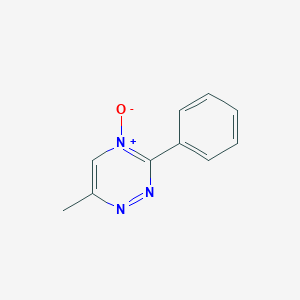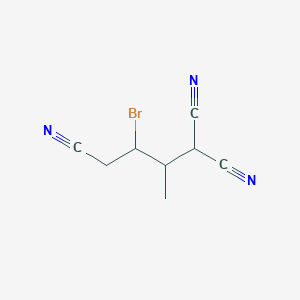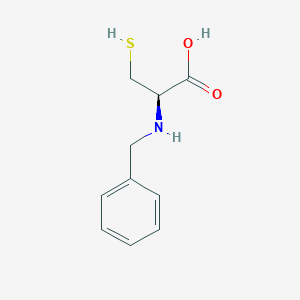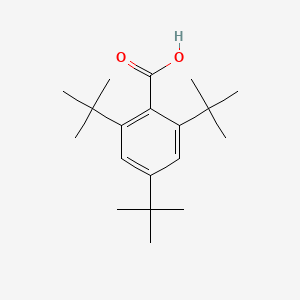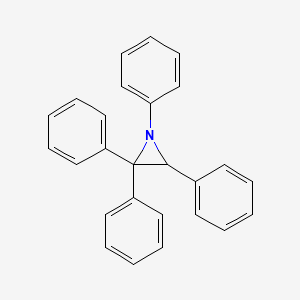
1,2,2,3-Tetraphenylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2,3-Tetraphenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of four phenyl groups attached to the aziridine ring, making it a highly substituted derivative. Aziridines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,2,2,3-Tetraphenylaziridine can be synthesized through various methods, including the reaction of phenyl-substituted imines with phenyl-substituted carbenes. One common approach involves the cyclization of N,N-diphenylhydrazones with phenyl-substituted carbenes under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of aziridine synthesis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1,2,2,3-Tetraphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of amines, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups attached to the aziridine ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: Corresponding amines.
Substitution: Phenyl-substituted derivatives with various functional groups.
科学研究应用
1,2,2,3-Tetraphenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, particularly in the field of cancer treatment due to their ability to form covalent bonds with DNA.
Industry: The compound’s reactivity makes it useful in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 1,2,2,3-Tetraphenylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins. The strained ring structure of aziridines makes them highly reactive, allowing them to form covalent bonds with target molecules, thereby exerting their effects.
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with a three-membered ring containing one nitrogen atom.
1,2-Diphenylaziridine: A less substituted derivative with two phenyl groups.
1,2,3-Triphenylaziridine: A derivative with three phenyl groups.
Uniqueness
1,2,2,3-Tetraphenylaziridine is unique due to its high degree of substitution with four phenyl groups. This high level of substitution imparts distinct reactivity and stability compared to less substituted aziridines. The presence of multiple phenyl groups also enhances its ability to participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
65270-21-5 |
|---|---|
分子式 |
C26H21N |
分子量 |
347.4 g/mol |
IUPAC 名称 |
1,2,2,3-tetraphenylaziridine |
InChI |
InChI=1S/C26H21N/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)27(25)24-19-11-4-12-20-24/h1-20,25H |
InChI 键 |
SDAUBGOUQOZHBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



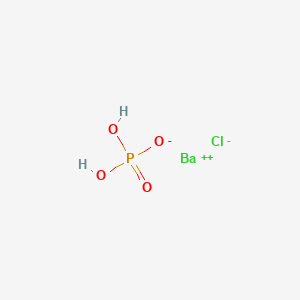
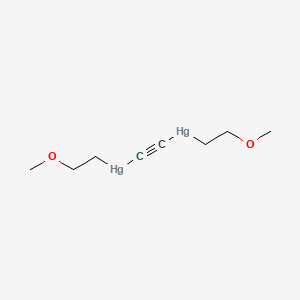
![4,5-Dichloro-2-[dichloro(fluoro)methyl]-1H-imidazole](/img/structure/B14486419.png)

